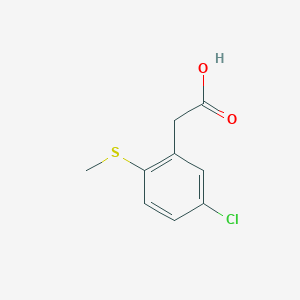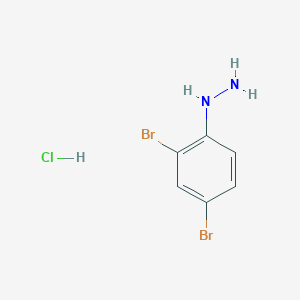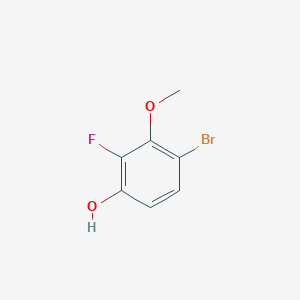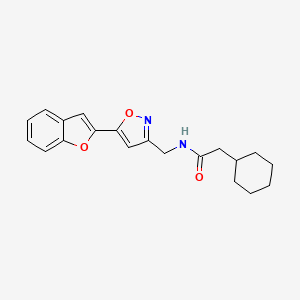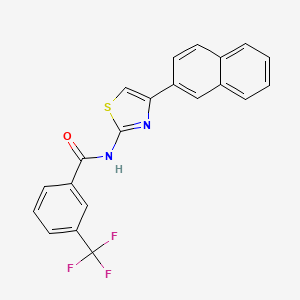![molecular formula C26H26N4O4S B2652562 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide CAS No. 886888-63-7](/img/structure/B2652562.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
Imidazole compounds can be synthesized by a variety of methods. One common method involves the reaction of glyoxal and ammonia . Piperidine derivatives can be synthesized by in situ reduction of Schiff’s base in the presence of a reducing agent .Molecular Structure Analysis
The compound contains an imidazole ring and a piperidine ring, both of which are common structural elements in many pharmaceuticals . The imidazole ring is known to show both acidic and basic properties .Chemical Reactions Analysis
Imidazole compounds are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the substituents attached to the imidazole and piperidine rings.科学的研究の応用
Synthesis and Pharmacological Properties
A study on the synthesis and pharmacological properties of benzamide derivatives, including compounds related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide, highlighted their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds demonstrated an ability to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects compared to existing treatments. This particular research focused on benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives and their effects on gastrointestinal motility, indicating a promising avenue for the development of treatments targeting both the upper and lower gastrointestinal tract (S. Sonda et al., 2004).
Radiolabelling for Angiotensin II Receptor Imaging
Another study explored the development of radiolabelled, nonpeptide angiotensin II antagonists, which could be useful for imaging angiotensin II, AT1 receptors. Compounds like this compound could be structurally related to these antagonists, providing insights into their potential application in diagnostic imaging. The research involved synthesizing potent and selective ligands for the AT1 receptor, preparing them through C-11 methylation, and evaluating their specificity and efficacy in receptor imaging, contributing to the understanding and potential diagnostic applications related to the cardiovascular system (Terence G. Hamill et al., 1996).
Sigma Receptor Scintigraphy in Breast Cancer Imaging
The potential application of sigma receptor ligands, such as this compound, in the field of oncology was investigated through the use of sigma receptor scintigraphy for visualizing primary breast tumors. This approach leverages the overexpression of sigma receptors on breast cancer cells, offering a novel method for non-invasive tumor detection and characterization. The study demonstrated the accumulation of a specific iodobenzamide in breast tumors, suggesting the utility of sigma receptor ligands in enhancing the diagnostic capabilities for breast cancer (V. Caveliers et al., 2002).
作用機序
While the specific mechanism of action for this compound is not known, many imidazole and piperidine derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-34-21-6-4-5-19(17-21)26(31)27-20-9-11-22(12-10-20)35(32,33)30-15-13-18(14-16-30)25-28-23-7-2-3-8-24(23)29-25/h2-12,17-18H,13-16H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVTNHYNYGEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
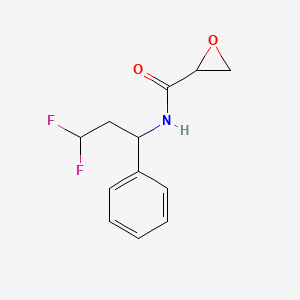
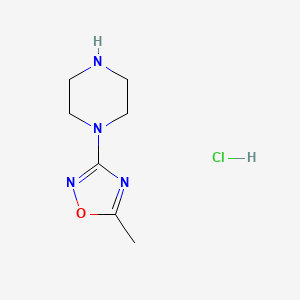
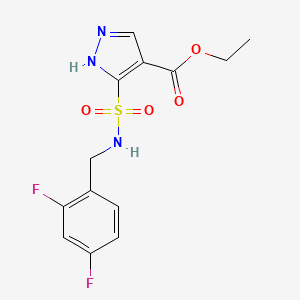
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)
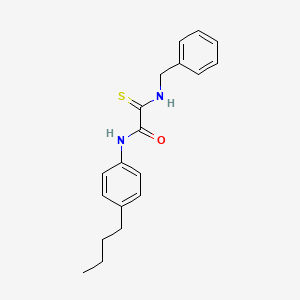
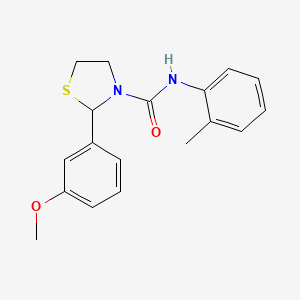

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)
